
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether: is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a tert-butyl ether protecting group on the hydroxyl group of the tyrosine side chain. The incorporation of the isotope nitrogen-15 (15N) makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-tyrosine is protected using tert-butyl ether. This is usually achieved by reacting L-tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Fmoc Group: The amino group of the protected tyrosine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to introduce the Fmoc protecting group.
Isotopic Labeling: The incorporation of nitrogen-15 can be achieved by using nitrogen-15 labeled reagents during the synthesis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as automated peptide synthesizers may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the tyrosine side chain.
Reduction: Reduction reactions can target the Fmoc protecting group, leading to its removal.
Substitution: The tert-butyl ether group can be substituted under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Trifluoroacetic acid (TFA) is often employed to remove the tert-butyl ether group.
Major Products Formed:
Oxidation: Oxidized derivatives of tyrosine.
Reduction: Deprotected tyrosine derivatives.
Substitution: Free hydroxyl tyrosine derivatives.
Applications De Recherche Scientifique
Chemistry: N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is widely used in peptide synthesis as a protected amino acid. The Fmoc group allows for selective deprotection, facilitating the stepwise assembly of peptides.
Biology: The compound is used in the study of protein structure and function. The nitrogen-15 isotope is particularly useful in NMR spectroscopy, allowing for detailed analysis of protein dynamics and interactions.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. Its stable isotope labeling aids in the pharmacokinetic and pharmacodynamic studies of these drugs.
Industry: The compound finds applications in the production of labeled peptides for use in various industrial processes, including the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
The mechanism of action of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. The tert-butyl ether group protects the hydroxyl group, ensuring selective reactions at other functional sites. The nitrogen-15 isotope does not alter the chemical properties of the compound but provides a useful tool for NMR studies, allowing researchers to track the compound and its derivatives in complex biological systems.
Comparaison Avec Des Composés Similaires
N-Fmoc-O-tert-butyl-L-serine: Similar in structure but with a serine backbone instead of tyrosine.
N-Fmoc-O-tert-butyl-D-tyrosine: The D-enantiomer of the compound, used in different stereochemical applications.
N-Fmoc-O-tert-butyl-L-serine (13C3, 15N): A labeled serine derivative with both carbon-13 and nitrogen-15 isotopes.
Uniqueness: N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is unique due to the presence of the nitrogen-15 isotope, which makes it particularly valuable for NMR studies. Its specific protecting groups (Fmoc and tert-butyl ether) provide selective protection during peptide synthesis, making it a versatile tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C28H29NO5 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/i29+1 |
Clé InChI |
JAUKCFULLJFBFN-HFZKCAFASA-N |
SMILES isomérique |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
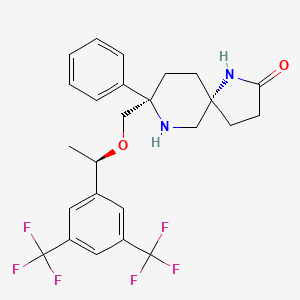
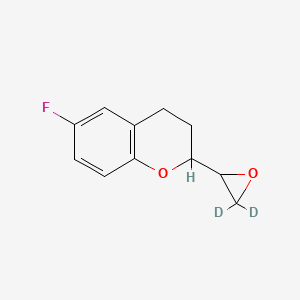
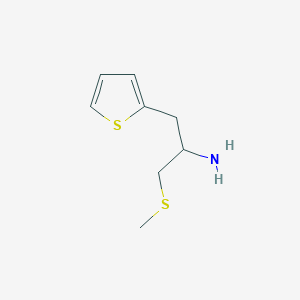

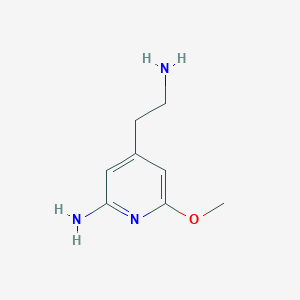
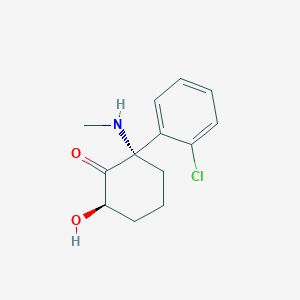

![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)

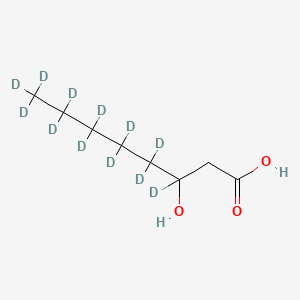

![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)

